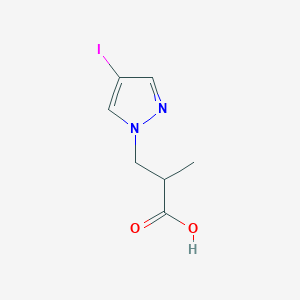
tetramethylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetramethylpyridin-3-amine (TMP) is an organic compound with the chemical formula C8H14N2. It is a colorless solid that is soluble in organic solvents and is used in the synthesis of other compounds. TMP has a wide range of uses in the chemical industry, including as a catalyst, as a reagent, and as a ligand in coordination chemistry. It is also used in the synthesis of pharmaceuticals, dyes, and other organic compounds.
Scientific Research Applications
Tetramethylpyridin-3-amine has been used in a wide range of scientific research applications, including as a catalyst in organic synthesis, as a reagent in the preparation of heterocyclic compounds, and as a ligand in coordination chemistry. It has also been used as a model compound for studying the reactivity of pyridines and in the synthesis of pharmaceuticals, dyes, and other organic compounds.
Mechanism of Action
Tetramethylpyridin-3-amine is a weak base, with a pKb of 8.1. It is also a good nucleophile, with a pKa of 8.9. This makes it an ideal substrate for a variety of reactions, including nucleophilic substitution, electrophilic addition, and elimination reactions. It can also be used as a catalyst in some reactions, such as the formation of polymers.
Biochemical and Physiological Effects
tetramethylpyridin-3-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, and to reduce the activity of enzymes involved in the synthesis of proteins. It has also been shown to have an anti-inflammatory effect and to reduce the activity of enzymes involved in the synthesis of lipids.
Advantages and Limitations for Lab Experiments
Tetramethylpyridin-3-amine is a useful reagent for a variety of laboratory experiments. It is relatively inexpensive and easy to obtain, and is stable under a variety of conditions. It is also a good nucleophile, making it an ideal substrate for a variety of reactions. However, it is also a weak base, and so can be easily protonated, making it unsuitable for use in certain reactions.
Future Directions
Tetramethylpyridin-3-amine has a wide range of potential applications in the chemical industry. It can be used as a catalyst in organic synthesis, as a reagent in the preparation of heterocyclic compounds, and as a ligand in coordination chemistry. It can also be used in the synthesis of pharmaceuticals, dyes, and other organic compounds. Additionally, it has potential applications in the field of biochemistry, as it has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and the synthesis of proteins and lipids. tetramethylpyridin-3-amine could also be used in the development of new drugs and therapeutics, as it has the potential to be used as a model compound for studying the reactivity of pyridines. Finally, tetramethylpyridin-3-amine could be used to develop new materials for industrial and consumer applications, such as coatings and adhesives.
Synthesis Methods
Tetramethylpyridin-3-amine can be synthesized via a variety of methods, including the reaction of pyridine with formaldehyde in the presence of an acid catalyst. This reaction yields tetramethylpyridin-3-amine as a byproduct. Other methods for synthesizing tetramethylpyridin-3-amine include the reaction of pyridine with dimethylformamide, the reaction of pyridine with ethyl formate, and the reaction of pyridine with dimethyl sulfoxide.
properties
| { "Design of the Synthesis Pathway": "The synthesis of tetramethylpyridin-3-amine can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "3-cyanopyridine", "dimethyl sulfate", "sodium hydride", "methylamine" ], "Reaction": [ "Step 1: 3-cyanopyridine is reacted with sodium hydride in anhydrous DMF to form 3-pyridyl sodium salt.", "Step 2: The 3-pyridyl sodium salt is then reacted with dimethyl sulfate to form 3-dimethylsulfonium pyridine salt.", "Step 3: The 3-dimethylsulfonium pyridine salt is then reacted with methylamine in ethanol to form tetramethylpyridin-3-amine." ] } | |
CAS RN |
2385783-62-8 |
Product Name |
tetramethylpyridin-3-amine |
Molecular Formula |
C9H14N2 |
Molecular Weight |
150.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




